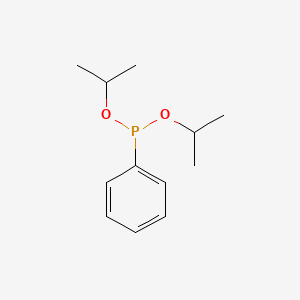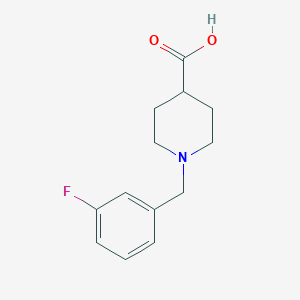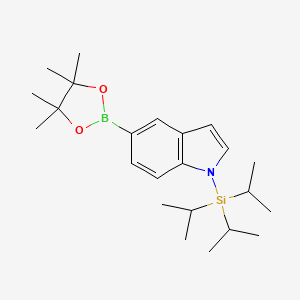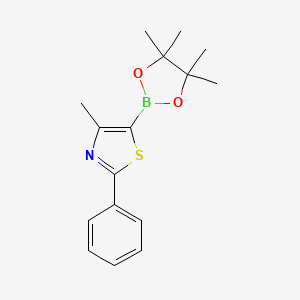
Diisopropyl Phenylphosphonite
Vue d'ensemble
Description
Diisopropyl Phenylphosphonite is a chemical compound with the molecular formula C12H19O2P . It is used for research purposes .
Synthesis Analysis
The synthesis of phosphonates like this compound involves various methods. One prevalent method uses a palladium catalyst for a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .Molecular Structure Analysis
The molecular weight of this compound is 226.25 . The IUPAC Standard InChI is InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo a copper-catalyzed reaction with diaryliodonium salts at room temperature to deliver products of a P-C bond formation . It can also participate in a nickel-catalyzed electrochemical cross-coupling reaction of aryl bromides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.2518 . More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique
1. Chemotherapy Research
Diisopropyl phenylphosphonite is studied in the context of chemotherapy. For example, a monosulfone derivative of this compound has been investigated for potential applications in chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007).
2. Synthesis of Mercapto-phosphono Substituted Heterocycles
Research has been conducted on synthesizing mercapto-phosphono substituted heterocycles from this compound derivatives. This process involves lithiated derivatives and a S→C phosphonyl group migration (Masson, Saint-Clair, & Saquet, 1994).
3. Structural and Computational Studies
This compound derivatives have been subjected to structural and computational studies, including crystal structures, Hirshfeld surface analysis, and molecular docking with SARS-CoV-2 proteins (Alkhimova, Babashkina, & Safin, 2021).
4. Electrosynthesis of Dichloroalkylphosphonates
The electrosynthesis of various diisopropyl dichloroalkylphosphonates has been researched, exploring the use of an electrochemical activated magnesium anode to improve reaction rates and yields (Jubault, Feasson, & Collignon, 1995).
5. Synthesis and Reactivity of Methylenverbrückter Diphosphorylverbindungen
Research on the synthesis and reactivity of methylenverbrückter diphosphoryl compounds, including this compound, has been carried out. This includes the synthesis of diphosphorylmethanes with different substituents on both phosphorus atoms (Gobel, Richter, & Weichmann, 1992).
6. Non-Covalent Interaction Studies
This compound derivatives have been synthesized to investigate their interaction with ATP, exploring the importance of the phosphoryl group in non-covalent interactions (Liu, Fang, Liu, & Zhao, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl-di(propan-2-yloxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNCAOOMUMJYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(C1=CC=CC=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305527 | |
| Record name | Diisopropyl Phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36238-99-0 | |
| Record name | NSC171037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diisopropyl Phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate](/img/structure/B1596947.png)










